N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a triazolopyridazine core linked to a piperidine carboxamide moiety and a cyclohexenylethyl substituent. The cyclohexenyl group introduces conformational flexibility and moderate lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C19H26N6O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H26N6O/c26-19(20-11-8-15-4-2-1-3-5-15)16-9-12-24(13-10-16)18-7-6-17-22-21-14-25(17)23-18/h4,6-7,14,16H,1-3,5,8-13H2,(H,20,26) |
InChI Key |
VENVDIGUOVWMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexene ring, the introduction of the triazolopyridazine moiety, and the coupling with the piperidine carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also taken into account during the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide exhibit antimicrobial properties. For instance, studies on triazolopyridazine derivatives have demonstrated their effectiveness against various bacterial strains and fungi. The structural components of these compounds facilitate interactions with microbial enzymes or cell membranes, leading to inhibition of growth or cell death .
Anti-Diabetic Potential
The compound's structural similarity to known Dipeptidyl Peptidase IV (DPP-IV) inhibitors suggests potential applications in diabetes management. DPP-IV inhibitors are crucial for enhancing insulin secretion and lowering blood glucose levels. Preliminary studies on related compounds have shown promising results in reducing glucose excursions and improving insulin sensitivity in animal models .
Neuropharmacology
Given its piperidine core, this compound may also have implications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the treatment of mood disorders and schizophrenia. The modulation of serotonin and dopamine receptors by these compounds can lead to significant therapeutic outcomes .
Case Study 1: Antimicrobial Screening
A study conducted on a series of triazolopyridazine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could enhance the efficacy of the compounds against resistant strains .
Case Study 2: DPP-IV Inhibition
In vitro studies on derivatives similar to this compound evaluated their DPP-IV inhibitory activity. The results showed IC50 values comparable to established DPP-IV inhibitors, suggesting that these compounds could be developed as novel anti-diabetic agents .
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on the molecular interactions and pathways involved provide insights into its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the triazolopyridazine ring and the carboxamide side chain. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Position : The 3-position on the triazolopyridazine ring (e.g., trifluoromethyl in ) significantly impacts binding affinity and selectivity. Bulkier groups like isopropyl () may restrict access to hydrophobic binding pockets in bromodomains.
Electron-Withdrawing Groups : Fluorine () and chlorine () enhance electronic interactions with target residues, while trifluoromethyl () balances lipophilicity and metabolic stability.
Pharmacological and Biochemical Insights
- BRD4 Inhibition : Analogs such as AZD5153 () and the compound in demonstrate that triazolopyridazine derivatives are potent bromodomain inhibitors. The target compound’s cyclohexenyl group may mimic the hydrophobic interactions of tert-butyl or phenyl groups seen in other inhibitors .
- Metabolic Stability : The trifluoromethyl analog () likely exhibits slower hepatic clearance due to reduced susceptibility to oxidative metabolism, whereas the cyclohexenyl group in the target compound may be prone to epoxidation or ring-opening reactions .
- Solubility : Aromatic substituents () reduce aqueous solubility compared to aliphatic groups like cyclohexenyl, which may enhance bioavailability in vivo .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H26N6O
- Molecular Weight : 354.45 g/mol
- CAS Number : 1081145-42-7
The compound is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential activity in modulating pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that derivatives with similar triazole and piperidine structures can inhibit tumor cell growth. A study reported IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound 6a | 1.35 | Mycobacterium tuberculosis |
| Compound 6e | 2.18 | Mycobacterium tuberculosis |
| Compound 7e | 40.32 | Mycobacterium tuberculosis |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory activity. Compounds with similar piperidine and triazole moieties have been studied for their ability to inhibit pro-inflammatory cytokines.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective properties. For example, some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of various derivatives of the compound in human cancer cell lines. The results indicated significant growth inhibition in several cell lines with a notable selectivity for cancerous cells over normal cells.
Study 2: Cytotoxicity Assessment
In another investigation, cytotoxic effects were assessed using HEK-293 human embryonic kidney cells. Most active compounds demonstrated low toxicity levels, indicating a favorable safety profile for further development .
Q & A
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Answer:
- Force field refinement: Use QM/MM simulations to improve accuracy in docking studies .
- Solvent effects: Include explicit water molecules in MD simulations to account for hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
